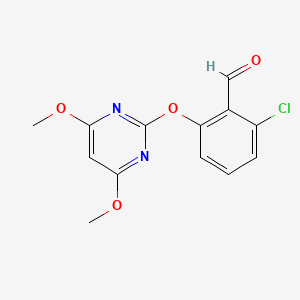
6-Chloro-2-(4,6-dimethoxypyrimidin-2-yloxy)benzaldehyde
Cat. No. B8387372
M. Wt: 294.69 g/mol
InChI Key: JLBVXVNAGBQKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05149357
Procedure details


To stirred solution of 9.6 grams (0.033 mole) of 6-chloro-2-(4,6-dimethoxypyrimidin-2-yloxy)benzaldehyde in 260 mL of acetone was added dropwise a solution of 7.7 grams (0.049 mole) of potassium permanganate and 6.6 grams (0.024 mole) of sodium phosphate dibasic heptahydrate in 105 mL of water while maintaining the reaction mixture temperature at 20°-25° C. Upon completion of addition, the reaction mixture was stirred at ambient temperature for 18 hours. After this time sodium thiosulfate was added to the reaction mixture to destroy excess permanganate. The reaction mixture was then filtered through diatomaceous earth. The filtrate was cooled and acidified to a pH of 3-4 with aqueous 10% hydrochloric acid. The mixture was extracted with two 50 mL portions of methylene chloride. The combined extracts were dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residue. The residue was crystallized from methylene chloride and carbon tetrachloride to yield 10.0 grams of 6-chloro-2 -(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid. The nmr spectrum was consistent with the proposed structure.
Quantity
9.6 g
Type
reactant
Reaction Step One



Name
sodium phosphate dibasic heptahydrate
Quantity
6.6 g
Type
reactant
Reaction Step Two


Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH:8]=[O:9])=[C:6]([O:10][C:11]2[N:16]=[C:15]([O:17][CH3:18])[CH:14]=[C:13]([O:19][CH3:20])[N:12]=2)[CH:5]=[CH:4][CH:3]=1.[Mn]([O-])(=O)(=O)=[O:22].[K+].O.O.O.O.O.O.O.OP([O-])([O-])=O.[Na+].[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+]>CC(C)=O.O>[Cl:1][C:2]1[C:7]([C:8]([OH:22])=[O:9])=[C:6]([O:10][C:11]2[N:12]=[C:13]([O:19][CH3:20])[CH:14]=[C:15]([O:17][CH3:18])[N:16]=2)[CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4.5.6.7.8.9.10.11.12,13.14.15|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=CC(=C1C=O)OC1=NC(=CC(=N1)OC)OC
|
|
Name
|
|
|
Quantity
|
260 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
7.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
|
Name
|
sodium phosphate dibasic heptahydrate
|
|
Quantity
|
6.6 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.O.O.O.OP(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
105 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
sodium thiosulfate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at ambient temperature for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the reaction mixture temperature at 20°-25° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Upon completion of addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to destroy excess permanganate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was then filtered through diatomaceous earth
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The filtrate was cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with two 50 mL portions of methylene chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined extracts were dried with magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure to a residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was crystallized from methylene chloride and carbon tetrachloride
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=CC(=C1C(=O)O)OC1=NC(=CC(=N1)OC)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10 g | |
| YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
